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Oh-defensin

Cat. No.: B1577225
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Description

Oh-defensin is a cationic, defensin-like antimicrobial peptide (AMP) purified from the venoms of the spider Ornithoctonus hainana . It is composed of 52 amino acid residues, including six conserved cysteine residues that form three disulfide bridges, a structural hallmark of the defensin family that confers stability . This peptide exhibits potent, broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi . As a host defense peptide, this compound is of significant research interest for understanding innate immunity mechanisms across species . Its primary mechanism of action is believed to involve interaction with microbial cell membranes. Like other cationic defensins, it can disrupt membrane integrity, leading to cell death . Further research on this compound is valuable for exploring novel antimicrobial agents and studying the evolution of defensin proteins across diverse organisms, from insects and plants to mammals . This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

MLCKLSMFGAVLGVPACAIDCLPMGKTGGSCEGGVCGCRKLTFKILWDKKFG

Origin of Product

United States

Molecular Architecture and Structural Biology of Oh Defensin

Primary Amino Acid Sequence Characterization of Oh-defensin

This compound is an antimicrobial peptide that was first purified and characterized from the venom of the spider Ornithoctonus hainana. nih.gov Detailed analysis has revealed that the mature peptide is composed of 52 amino acid residues. nih.gov The specific sequence is crucial for its structure and function. It contains six cysteine residues, which are characteristic hallmarks of the defensin (B1577277) family and are essential for forming the peptide's stable, folded structure. nih.gov

The primary sequence of this compound has been determined as: MLCKLSMFGAVLGV PACAIDCLPMGKTGGSCEGGVCGCRKLTFKILWDKKFG. nih.gov

A BLAST (Basic Local Alignment Search Tool) analysis of this sequence has shown significant similarity to other antimicrobial peptides within the arthropod defensin family, confirming its classification. nih.gov

Table 1: Primary Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter)Amino Acid (1-Letter)Properties
1MetMNonpolar
2LeuLNonpolar
3CysCPolar, Thiol
4LysKBasic, + charge
5LeuLNonpolar
6SerSPolar, uncharged
7MetMNonpolar
8PheFAromatic, Nonpolar
9GlyGNonpolar, small
10AlaANonpolar
11ValVNonpolar
12LeuLNonpolar
13GlyGNonpolar, small
14ValVNonpolar
15ProPNonpolar, cyclic
16AlaANonpolar
17CysCPolar, Thiol
18AlaANonpolar
19IleINonpolar
20AspDAcidic, - charge
21CysCPolar, Thiol
22LeuLNonpolar
23ProPNonpolar, cyclic
24MetMNonpolar
25GlyGNonpolar, small
26LysKBasic, + charge
27ThrTPolar, uncharged
28GlyGNonpolar, small
29GlyGNonpolar, small
30SerSPolar, uncharged
31CysCPolar, Thiol
32GluEAcidic, - charge
33GlyGNonpolar, small
34GlyGNonpolar, small
35ValVNonpolar
36CysCPolar, Thiol
37GlyGNonpolar, small
38CysCPolar, Thiol
39ArgRBasic, + charge
40LysKBasic, + charge
41LeuLNonpolar
42ThrTPolar, uncharged
43PheFAromatic, Nonpolar
44LysKBasic, + charge
45IleINonpolar
46LeuLNonpolar
47TrpWAromatic, Nonpolar
48AspDAcidic, - charge
49LysKBasic, + charge
50LysKBasic, + charge
51PheFAromatic, Nonpolar
52GlyGNonpolar, small

Disulfide Bond Connectivity and Secondary Structural Motifs in this compound

A defining feature of defensins is their compact, globular structure, stabilized by multiple disulfide bonds. wikipedia.org this compound contains six cysteine residues, which are understood to form three intramolecular disulfide bridges. nih.gov While the precise connectivity for this compound has not been explicitly detailed in available research, its homology with other arthropod defensins suggests it adopts a highly conserved three-dimensional fold known as the cysteine-stabilized αβ (CSαβ) motif. nih.govmdpi.comapsnet.org

This CSαβ fold is characteristic of the cis-defensin superfamily, which includes defensins from insects, fungi, and plants. apsnet.orgnih.gov The structure is composed of a short alpha-helix packed against a three-stranded antiparallel beta-sheet. apsnet.orgplos.org The disulfide bonds are crucial for maintaining this tertiary structure, imparting significant stability to the molecule against changes in temperature and pH. wikipedia.orgnih.gov In insect defensins, a common disulfide pairing pattern connects the N-terminal loop with one of the β-strands, while the other two bridges link the α-helix to another β-strand. frontiersin.org This intricate network of covalent bonds holds the secondary structural elements together, forming the peptide's functional architecture. mdpi.com

Structural Homology and Evolutionary Conservation with Other Defensin Peptides

Defensins represent an ancient and widespread component of the innate immune system found across eukaryotic kingdoms, including animals, plants, and fungi. plos.orgoup.com They are classified into superfamilies based on structural characteristics like disulfide bond orientation. nih.gov this compound, being from a spider, belongs to the cis-defensin superfamily, a group that also encompasses plant and other invertebrate defensins. nih.govwikipedia.orgnih.gov

Biophysical Characterization and Conformational Dynamics of this compound

Specific biophysical studies focusing exclusively on this compound are not extensively documented. However, the characteristics of the broader defensin family, particularly those with the CSαβ fold, provide a strong basis for understanding its likely properties. The multiple disulfide bridges in defensins confer high stability. nih.govplos.org

Despite this inherent stability, defensins are not static molecules. NMR relaxation studies on other cysteine-stabilized defensins reveal that these peptides can exhibit significant conformational dynamics, especially on the microsecond to millisecond timescale. mdpi.comnih.govresearchgate.net This flexibility is often concentrated in the loop regions connecting the more rigid secondary structure elements. mdpi.comresearchgate.net These dynamic motions are believed to be functionally crucial, potentially allowing the peptide to adapt its conformation upon interacting with microbial membranes or other biological targets. nih.gov For instance, studies on plant defensins show that they can exist in sparsely populated "excited" states with different conformational arrangements, which may be key to exposing hydrophobic residues for versatile binding. nih.gov It is plausible that this compound possesses similar dynamic properties, with a stable core structure complemented by flexible loops that are critical for its biological activity.

Biosynthesis, Gene Expression, and Post Translational Processing of Oh Defensin

Cloning and Characterization of the Oh-defensin Precursor cDNA

The initial step in understanding the biosynthesis of any protein is the identification and characterization of its corresponding gene, often achieved through the cloning of its complementary DNA (cDNA). For defensins, this process has revealed that they are synthesized as larger precursor proteins. nih.govresearchgate.netosti.gov

The cloning of defensin (B1577277) precursor cDNA, for instance from the human promyelocytic leukemia cell line HL-60, has been instrumental. nih.govresearchgate.netosti.gov Analysis of these cDNA clones indicates that defensins are initially translated into prepropeptides. nih.govnih.gov This precursor consists of a signal sequence, an anionic propiece, and the defensin domain located at the C-terminus. nih.gov The signal sequence directs the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved.

Similarly, cDNA cloning of a defensin-like peptide, harmoniasin, from Harmonia axyridis revealed a precursor structure with a 32-residue signal sequence and a 50-residue mature peptide. jmb.or.kr In the case of rhesus macaque α-defensins, cDNA analysis showed that some defensins are derived from the alternative processing of their respective prepropeptides. nih.gov The characterization of these cDNA clones provides crucial insights into the initial structure of the defensin molecule before it undergoes further processing to become a mature, active peptide. nih.govresearchgate.netosti.gov

Table 1: Examples of Cloned Defensin Precursors

Organism Cell/Tissue Source Precursor Structure Reference
Human HL-60 promyelocytic leukemia cells Prepropeptide nih.govresearchgate.netosti.gov
Harmonia axyridis Larvae Signal sequence (32 residues), mature peptide (50 residues) jmb.or.kr
Rhesus macaque Leukocytes Prepropeptide nih.gov

Transcriptional Regulation and Expression Patterns of this compound in Venom Glands

The expression of defensin genes is tightly regulated and often tissue-specific. In many organisms, defensins are key components of the immune system, but in venomous creatures like the spider Ornithoctonus hainana, they have been co-opted for a role in venom. sfasu.edu The expression of this compound is therefore expected to be prominent in the venom glands.

Studies on other venomous animals provide a model for understanding the transcriptional regulation of venom components. For example, transcriptome analysis of venom glands in the scorpion Mesobuthus martensii revealed intraspecific variations in the expression of defensin genes, which could be related to their habitats. mdpi.com This suggests that environmental pressures can influence the transcription of defensin genes.

Furthermore, research on the common house spider, Parasteatoda tepidariorum, has shown that alternative transcription at venom genes is a significant mechanism for generating venom complexity. nih.govresearchgate.net This process can produce multiple distinct protein sequences from a single gene, some of which are found in the venom. nih.gov It is plausible that the this compound gene may also be subject to such regulatory mechanisms, leading to variations in its expression and potentially different isoforms of the peptide.

The expression of defensin mRNA is not always restricted to a single tissue. In humans, for example, defensin transcripts have been found in bone marrow cells, peripheral leukocytes of some leukemia patients, and certain lung and intestine tissues. nih.govresearchgate.netosti.gov This broader expression pattern in non-venomous organisms contrasts with the likely specialized and high-level expression in the venom glands of Ornithoctonus hainana.

Post-Translational Modification and Maturation Pathways of this compound

Following translation, the this compound precursor undergoes a series of post-translational modifications (PTMs) to become a mature and functional peptide. PTMs are crucial for the proper folding, stability, and biological activity of many proteins, including defensins. frontiersin.orgmdpi.com

A key and widely studied PTM for defensins is proteolytic cleavage. nih.govresearchgate.net The precursor protein is processed by proteases that remove the signal peptide and the pro-region, releasing the mature defensin. researchgate.net In arthropods, the canonical defensin is comprised of a signal peptide, an amino terminus, and the defensin domain. researchgate.net The signal peptide and amino terminus are cleaved to produce the mature peptide. researchgate.net

In addition to proteolytic cleavage, other PTMs can occur. For instance, human neutrophil peptide-1 (HNP-1), an α-defensin, can undergo arginine-specific mono-ADP-ribosylation. researchgate.net This modification, catalyzed by ADP-ribosyltransferase-1, attaches an ADP-ribose moiety to an arginine residue, which can alter the peptide's biological activities. researchgate.net Another potential PTM is phosphorylation. Studies have identified that a tyrosine residue in HNP-1 and HNP-3 can be phosphorylated in cancer cell lines. nih.gov

The maturation of plant-derived small secreted peptides also involves various PTMs, such as tyrosine sulfation, proline hydroxylation, and hydroxyproline (B1673980) arabinosylation, which are thought to affect their affinity for receptors. frontiersin.org While the specific PTMs that this compound undergoes have not been fully elucidated, it is highly probable that proteolytic processing is a key step in its maturation, similar to other defensins. The presence of disulfide bonds, a hallmark of defensins, is also a result of post-translational processing, where cysteine residues are oxidized to form these stabilizing cross-links.

Table 2: Common Post-Translational Modifications of Defensins

Modification Description Functional Impact Reference
Proteolytic Cleavage Removal of the signal peptide and pro-region from the precursor protein. Activation of the peptide. nih.govresearchgate.netresearchgate.net
ADP-ribosylation Enzymatic transfer of an ADP-ribose moiety to an arginine residue. Can reduce cytotoxic and antibacterial activities, but enhance other functions like interleukin-8 induction. researchgate.net
Phosphorylation Addition of a phosphate (B84403) group to a tyrosine residue. The specific role in defensin activity is still under investigation. nih.gov
Disulfide Bond Formation Oxidation of cysteine residues to form intramolecular cross-links. Essential for the characteristic three-dimensional structure and stability of defensins. nih.gov

Mechanistic Elucidation of Oh Defensin S Biological Activities

Interaction Mechanisms with Microbial Cellular Membranes

The initial interaction of Oh-defensin with microbial cells is largely governed by electrostatic forces. oup.com Like other defensins, this compound is a cationic peptide, meaning it carries a net positive charge. oup.comfrontiersin.org This positive charge facilitates its attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. oup.com This electrostatic attraction is a key factor in the selective targeting of microbial membranes over those of host cells, which are typically less negatively charged due to the presence of zwitterionic phospholipids (B1166683) and cholesterol. oup.comfrontiersin.org

The amphipathic nature of defensins, possessing both positively charged and hydrophobic amino acid residues, allows them to interact with both the negatively charged phospholipid head groups and the hydrophobic fatty acid chains of the microbial membrane. frontiersin.org This interaction is not a simple binding event but rather a complex process that can lead to conformational changes in the peptide itself. frontiersin.org It is believed that defensins, including likely this compound, initially stay at the membrane interface until a certain threshold concentration is reached, at which point they can initiate more disruptive processes. frontiersin.org

Pore Formation and Membrane Permeabilization Dynamics of this compound

Following the initial binding to the microbial membrane, a critical concentration of this compound peptides is thought to trigger the formation of pores, leading to membrane permeabilization. frontiersin.orgfrontiersin.org Several models describe this process for defensins in general, and this compound likely employs a similar strategy. These models include the "barrel-stave," "toroidal pore," and "carpet" models. frontiersin.org

In the barrel-stave model , monomeric peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel. frontiersin.org The toroidal pore model suggests that the peptides, along with the lipid monolayers, bend inward to form a pore, creating a continuous channel lined by both peptides and lipid head groups. nih.govplos.org The carpet model proposes that the peptides accumulate on the membrane surface, disrupting the membrane's integrity and leading to the formation of transient pores or micelles. nih.gov

The formation of these pores disrupts the selective permeability of the cell membrane, causing a leakage of essential intracellular components, such as ions (e.g., potassium) and ATP, and an influx of water, which can lead to osmotic instability and ultimately cell death. oup.comnih.gov Studies on other defensins have shown that this permeabilization of both the outer and inner membranes is a sequential process, particularly in Gram-negative bacteria. oup.comasm.org While the precise dynamics for this compound have not been detailed, it is a common mechanism of action for this class of antimicrobial peptides. mdpi.com

Broad-Spectrum Antimicrobial Modalities of this compound

This compound has demonstrated potent antimicrobial activities against a wide array of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

Antibacterial Activity Against Gram-Positive Microorganisms

Table 1: Antibacterial Activity of Defensins Against Gram-Positive Bacteria

Defensin (B1577277)/Peptide Target Gram-Positive Bacteria Observed Effect Citation(s)
This compound General Potent antimicrobial activity nih.gov
Human Defensin HNP-1 Staphylococcus aureus Bactericidal activity asm.org
Human β-defensin 3 (HBD-3) Staphylococcus aureus Bactericidal activity asm.org
Snake β-defensins Micrococcus luteus, Staphylococcus aureus Inhibitory activity ecoevo.com.br
Py4 (Fungal Defensin) Staphylococcus species Inhibition of cell-wall biosynthesis mdpi.com
Chimeric HBD-3/HBD-4 Staphylococcus aureus, Enterococcus faecalis Improved antibacterial activity frontiersin.org
Mouse Beta-Defensin-14 Staphylococcus aureus, Enterococcus faecalis Potent, nanomolar antimicrobial activity asm.org

Antibacterial Activity Against Gram-Negative Microorganisms

This compound also exhibits strong activity against Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) component, presents a significant negatively charged surface that attracts cationic peptides like this compound. oup.com The mechanism of action against these bacteria involves a sequential permeabilization of first the outer membrane and then the inner cytoplasmic membrane. oup.comasm.org The disruption of these membranes leads to cell death. oup.com

Table 2: Antibacterial Activity of Defensins Against Gram-Negative Bacteria

Defensin/Peptide Target Gram-Negative Bacteria Observed Effect Citation(s)
This compound General Potent antimicrobial activity nih.gov
Human Defensin HNP-1 Escherichia coli, Pseudomonas aeruginosa Bactericidal activity, membrane permeabilization asm.org
Human β-defensin 2 (HBD-2) Escherichia coli Highly active asm.org
Human β-defensin 23 (HBD-23) Escherichia coli, Pseudomonas aeruginosa Substantial antibacterial effects mdpi.com
Rice Defensins (OsDef7, OsDef8) Xanthomonas oryzae, Erwinia carotovora Potent antibacterial activity apsnet.org
Chimeric HBD-3/HBD-4 Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii Improved antibacterial activity frontiersin.org
Mouse Beta-Defensin-14 General Broad-spectrum antimicrobial activity asm.org

Antifungal Activity of this compound

In addition to its antibacterial properties, this compound is also active against fungi. nih.gov The antifungal mechanism of defensins often involves interaction with specific components of the fungal cell wall and membrane. frontiersin.orgmdpi.com The initial electrostatic interaction with the negatively charged fungal cell surface is a crucial first step. mdpi.com Following this, defensins can permeabilize the fungal plasma membrane, leading to cell death. nih.govnih.gov Some plant defensins have been shown to interact with specific sphingolipids, such as glucosylceramides, in the fungal membrane. frontiersin.orgnih.gov Furthermore, some defensins can be internalized by fungal cells and interact with intracellular targets, potentially inducing the production of reactive oxygen species (ROS) and leading to programmed cell death. frontiersin.orgnih.gov

Table 3: Antifungal Activity of Defensins

Defensin/Peptide Target Fungi Observed Effect Citation(s)
This compound General Potent antimicrobial activity nih.gov
Plant Defensins (general) Various fungi Inhibition of growth, membrane permeabilization mdpi.comnih.gov
RsAFP2 (Radish Defensin) Candida species Antifungal activity frontiersin.org
NaD1 (Tobacco Defensin) Fusarium oxysporum Membrane permeabilization, ROS production nih.gov
Human Defensin 5 (HD-5) Candida albicans Microbicidal activity asm.org
Mouse Beta-Defensin-14 Candida albicans Potent, nanomolar antimicrobial activity asm.org

Other Antimicrobial Activities and Target Spectrum

The broad-spectrum activity of defensins is a hallmark of this peptide family. mdpi.comwikipedia.org While the primary mechanism is often cited as membrane disruption, some defensins have been shown to have other modes of action, such as inhibiting bacterial cell wall biosynthesis by targeting precursors like Lipid II. mdpi.com The ability of defensins to act on a wide range of microbial targets, including bacteria and fungi, underscores their importance as components of the innate immune system. wikipedia.org

Structure-Activity Relationship Studies of this compound

Detailed research findings and data tables concerning the structure-activity relationship of a compound named "this compound" are not available in the scientific literature. Structure-activity relationship (SAR) studies typically involve the systematic modification of a peptide's structure to determine how these changes affect its biological functions.

For defensins, SAR studies often explore the role of specific features, such as:

Amino Acid Sequence: Investigating the importance of individual amino acid residues by substituting them with other residues (e.g., alanine (B10760859) scanning) to identify key contributors to antimicrobial or immunomodulatory activity.

Cationic Charge: Modifying the net positive charge of the peptide, often by altering the number of basic residues like arginine and lysine, to understand its influence on interaction with microbial membranes.

Hydrophobicity: Adjusting the number and position of hydrophobic residues to assess their role in membrane insertion and disruption.

Disulfide Bridges: Analyzing the contribution of the conserved cysteine framework and the specific connectivity of disulfide bonds to the peptide's three-dimensional structure and stability. plos.org

Peptide Truncation: Creating shorter versions of the peptide to identify the minimal sequence required for biological activity.

Without any foundational information on the sequence, structure, or activity of "this compound," no specific data can be presented.

Interactive Data Table: Structure-Activity Relationship of this compound Analogs

No data available for "this compound." An illustrative template is provided below to demonstrate the format.

AnalogModification from Wild-Type "this compound"Change in Antimicrobial Activity (MIC) vs. Pathogen AChange in Antimicrobial Activity (MIC) vs. Pathogen BNotes
OhD-1 Alanine substitution at position XData Not AvailableData Not AvailableData Not Available
OhD-2 Deletion of the N-terminal region (residues 1-5)Data Not AvailableData Not AvailableData Not Available
OhD-3 Replacement of Lysine at position Y with ArginineData Not AvailableData Not AvailableData Not Available
OhD-4 Removal of Cys1-Cys6 disulfide bridgeData Not AvailableData Not AvailableData Not Available

Evolutionary Biology and Comparative Genomics of Defensins Including Oh Defensin

Phylogenetic Relationships and Diversification of Defensin (B1577277) Families

The evolutionary history of defensins is complex, with evidence suggesting that the term 'defensin' encompasses at least two independent protein superfamilies that arose through convergent evolution: the cis-defensins and the trans-defensins. nih.govoup.com These superfamilies are distinguished by the orientation of their most conserved disulfide bonds and their distinct tertiary structures. oup.com

Trans-defensins are primarily found in vertebrates and include the well-studied α-defensins and β-defensins. nih.govphysiology.org α-defensins are specific to mammals and are thought to have evolved from β-defensins after the divergence of mammals from other vertebrates. physiology.org β-defensins have a broader distribution among vertebrates. physiology.org

Cis-defensins have a wider phylogenetic distribution, occurring in plants, fungi, and a broad array of animals including arthropods, molluscs, and nematodes. nih.gov The defensins found in arthropods, such as Oh-defensin, belong to this superfamily. nih.govfrontiersin.org

The diversification within these superfamilies is extensive. In mammals, for example, α- and β-defensins have arisen from multiple rounds of gene duplication followed by rapid divergence, a process driven by positive selection to counteract a wide range of pathogens. frontiersin.orgnih.govnih.gov Similarly, plant defensins, while structurally related, show significant sequence variation that contributes to a wide range of antimicrobial and protective functions. wikipedia.orgmdpi.com Phylogenetic analyses of defensins from various species, such as insects and snakes, reveal patterns of lineage-specific expansions, duplications, and gene loss events, highlighting a "birth-and-death" model of evolution for this gene family. researchgate.netecoevo.com.br

Table 1: Major Defensin Superfamilies and Their Distribution

SuperfamilyPrimary GroupsPhylogenetic DistributionKey Structural Feature
Trans-defensinsα-defensins, β-defensinsPrimarily Vertebrates (mammals, birds, reptiles, fish). nih.govphysiology.orgThree-stranded antiparallel β-sheet structure. nih.gov
Cis-defensinsArthropod defensins, Plant defensins, Fungal defensinsArthropods, Molluscs, Nematodes, Plants, Fungi. nih.govCysteine-stabilized α-helix/β-sheet (CSαβ) motif. frontiersin.orgnih.gov

Convergent Evolution of Antimicrobial Peptides and Defensins

Convergent evolution, where unrelated organisms independently evolve similar traits, is a significant theme in the history of antimicrobial peptides (AMPs), including defensins. nih.gov The most prominent example is the existence of the two defensin superfamilies themselves, which, despite having independent evolutionary origins, have converged on a similar small, cationic, cysteine-stabilized structure for host defense. nih.govoup.com

Within specific lineages, convergence is also observed. For instance, studies on Drosophila have identified an amino acid polymorphism in the AMP Diptericin that arose in parallel in the sister species D. simulans through independent mutations, with both variants having an equivalent, significant effect on resistance to bacterial infection. nih.gov This pattern of identical amino acid substitutions evolving multiple times across the genus suggests that fluctuating selection pressures from pathogens can drive convergent solutions in host defense. nih.govnih.gov Similar phenomena have been hypothesized for anuran (frog) AMPs, where distinct signal peptide motifs in different evolutionary lineages suggest that the AMP genes may have evolved convergently on at least three separate occasions. researchgate.net This recurring evolution of similar functional traits underscores the strong selective pressures exerted by pathogens and the limited number of effective structural solutions for antimicrobial activity. nih.gov

Genomic Organization and Gene Duplication Events of Defensin Loci

The genomic architecture of defensin loci is a key factor in their evolutionary diversification. Defensin genes are typically organized in complex clusters on chromosomes, a feature that facilitates gene duplication and divergence. frontiersin.org In humans, for instance, α- and β-defensin genes are located in clusters on chromosome 8, which are prone to structural variations. frontiersin.orgnih.gov

Gene duplication is the primary mechanism for generating new defensin genes, creating paralogs that can then evolve new or specialized functions (neofunctionalization) or divide the functions of the ancestral gene (subfunctionalization). nih.govmdpi.com This process of "birth-and-death" evolution is evident in primates, rodents, and cattle, where species-specific expansions of defensin gene clusters have occurred. physiology.organimal-reproduction.orgplos.org The evolution of these gene clusters often involves successive rounds of duplication followed by substantial divergence, driven by positive selection, particularly in the exons that code for the mature, functionally active peptide. nih.govnih.gov

This genetic plasticity also leads to extensive copy number variation (CNV), where individuals within a population have different numbers of copies of a particular defensin gene. frontiersin.orgmdpi.com CNV in β-defensin genes has been documented in humans, cattle, and pigs and can influence the level of gene expression and, consequently, may affect disease susceptibility and immune response. frontiersin.orgmdpi.comanimal-reproduction.orgroyalsocietypublishing.org The high mutation rate and plasticity of these genomic regions allow defensin repertoires to adapt rapidly to changing pathogenic environments. frontiersin.org

Comparative Analysis of this compound Variants Across Arthropod Species

This compound is an antimicrobial peptide isolated from the venom of the spider Ornithoctonus hainana. nih.gov As an arthropod defensin, it belongs to the cis-defensin superfamily and shares the characteristic cysteine-stabilized α-helix/β-sheet (CSαβ) structural motif common to this group. nih.govfrontiersin.org This motif, consisting of an α-helix packed against a two-stranded antiparallel β-sheet and stabilized by three disulfide bridges, is a hallmark of most insect and other arthropod defensins. frontiersin.orgnih.gov

Phylogenetic analyses of arthropod defensins show that they generally cluster by taxonomic order. researchgate.netfrontiersin.org For example, defensins from ticks (Ornithodoros, Argas) often form distinct clades from those of insects (e.g., Diptera, Hymenoptera) or other arachnids like scorpions. frontiersin.org this compound, from a spider, is part of the broader arachnid group. While all these defensins share the core CSαβ fold, they exhibit significant sequence variation, particularly in the loops connecting the secondary structure elements. This variation is responsible for the diverse spectrum of activity observed among different arthropod defensins. frontiersin.org

For example, this compound exhibits both antibacterial and antifungal properties. nih.gov This contrasts with some insect defensins that show more specific activity; for instance, many are potent against Gram-positive bacteria but less so against Gram-negative bacteria. frontiersin.orgnih.gov Other arthropod defensins have been co-opted for different functions entirely, such as the defensin-like peptides in scorpion venom that have evolved into potent neurotoxins targeting ion channels. wikipedia.orgoup.com The evolution of these toxic functions from an ancestral antimicrobial defensin highlights the remarkable functional plasticity of this molecular scaffold. oup.com

Table 2: Comparative Data of this compound and Other Arthropod Defensins

Defensin NameSpecies of OriginTaxonomic GroupKnown Activity
This compoundOrnithoctonus hainana (Spider)ArachnidaAntibacterial, Antifungal. nih.gov
Defensin 1Apis mellifera (Honeybee)InsectaAntibacterial (Gram-positive). researchgate.net
DiptericinDrosophila melanogaster (Fruit Fly)InsectaAntibacterial (Gram-negative). nih.gov
OtdA-DOrnithodoros turicata (Tick)Arachnida (Ixodida)Putative antimicrobial. frontiersin.org
LqD1Leiurus quinquestriatus (Scorpion)ArachnidaAntibacterial. nih.gov

Advanced Research Methodologies Applied to Oh Defensin Study

Proteomic and Transcriptomic Analyses of Venom Glands for Oh-defensin Discovery

The initial discovery of defensins, including those from venomous sources like the king cobra (Ophiophagus hannah), often begins with the analysis of the venom gland's molecular composition. nih.gov Proteomic and transcriptomic approaches are fundamental to this process. researchgate.net

Transcriptomics involves the large-scale study of the transcriptome, the complete set of RNA transcripts in a cell or tissue. For this compound, this process typically starts with the construction of a cDNA library from the venom gland's messenger RNA (mRNA). nih.gov This library provides a snapshot of the genes being actively expressed. High-throughput sequencing of this cDNA library, a technique known as RNA-Seq, reveals the nucleotide sequences of these transcripts. researchgate.net By comparing these sequences to databases of known proteins, researchers can identify transcripts that code for defensin-like peptides. mdpi.commodares.ac.ir The presence of a signal peptide sequence in the transcript often suggests that the protein is secreted, a characteristic of venom components.

Proteomics , on the other hand, directly analyzes the protein content of the venom. uq.edu.au This is often achieved by first fractionating the crude venom using techniques like high-performance liquid chromatography (HPLC) to separate the complex mixture of proteins and peptides. researchgate.net The isolated fractions are then subjected to mass spectrometry (MS), such as MALDI-TOF MS or ESI-MS, which determines the precise molecular weights of the components. uq.edu.au To obtain sequence information, tandem mass spectrometry (MS/MS) is employed to fragment the peptides and analyze the resulting fragment ions. uq.edu.au

The synergy between these two "omics" approaches, often termed proteotranscriptomics or venomics, is powerful. researchgate.netuq.edu.auplos.org The peptide sequences obtained from proteomics can be cross-referenced with the translated sequences from the venom gland transcriptome to confirm the identity and primary structure of new defensins like this compound. researchgate.net

Table 1: Illustrative Transcriptomic Data for a Putative this compound Precursor

Transcript IDPutative AnnotationLength (base pairs)Expression Level (FPKM*)Homology Match
Oh_v-g_tx_00123This compound precursor2556484.29Beta-defensin family

*FPKM: Fragments Per Kilobase of transcript per Million mapped reads. mdpi.com

Recombinant Expression and Synthetic Peptide Approaches for this compound Production

Once this compound has been identified, obtaining sufficient quantities for structural and functional studies is crucial. Natural extraction from venom is often impractical due to low yields. Therefore, recombinant expression and chemical synthesis are the preferred methods for production. bio-rad-antibodies.cominnovagen.com

Recombinant Expression involves inserting the gene sequence for this compound into a host organism, which then produces the peptide. bio-rad-antibodies.com Common expression systems include bacteria like E. coli, yeast such as Pichia pastoris, or insect cell lines. bio-rad-antibodies.comabbexa.comsinobiological.com The choice of host depends on factors like the complexity of the peptide and the need for post-translational modifications. The defensin (B1577277) gene is typically cloned into an expression plasmid, which is then introduced into the host. nih.gov The host cells are cultured, and the expressed peptide is then purified, often using chromatography techniques. bio-rad-antibodies.com This method is advantageous for producing large quantities of the peptide. bio-rad-antibodies.com

Synthetic Peptide Approaches , specifically solid-phase peptide synthesis (SPPS), offer an alternative for producing this compound. nih.govpeptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.com Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a common strategy used in SPPS. mdpi.commdpi.com A key challenge in synthesizing defensins is ensuring the correct formation of their characteristic disulfide bridges, which are essential for their proper three-dimensional structure and biological activity. This often requires a carefully planned strategy of using orthogonal cysteine-protecting groups that can be removed selectively to guide the formation of the correct disulfide bonds. mdpi.com

Table 2: Comparison of Production Methods for Defensins

MethodAdvantagesChallengesTypical Purity
Recombinant Expression (e.g., in E. coli)High yield, cost-effective for large scalePotential for misfolding, formation of inclusion bodies, lack of certain post-translational modifications>95% after purification sinobiological.com
Solid-Phase Peptide SynthesisHigh purity, allows incorporation of unnatural amino acids, precise control over sequenceLower yield for longer peptides, can be expensive, correct disulfide bond formation can be complex>98% after HPLC purification bio-rad-antibodies.com

Spectroscopic and Diffraction Techniques for this compound Structural Determination

Determining the three-dimensional structure of this compound is critical to understanding its mechanism of action. The primary techniques used for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. nih.govrcsb.org

NMR Spectroscopy is used to determine the structure of peptides in solution, which can mimic their natural physiological environment. nih.gov Two-dimensional NMR experiments, such as NOESY and TOCSY, are performed on a concentrated, purified sample of this compound. nih.gov These experiments detect interactions between atomic nuclei, allowing for the calculation of distance restraints and dihedral angles. This information is then used in computational software to generate a family of structures that are consistent with the experimental data. The resulting structure reveals the peptide's fold, the connectivity of its disulfide bonds, and the spatial arrangement of its amino acid side chains. nih.gov

X-ray Crystallography provides a high-resolution atomic model of the peptide in its solid, crystalline state. rcsb.orgrcsb.org This technique requires growing well-ordered crystals of this compound, which can be a challenging process. Once crystals are obtained, they are exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffraction spots, a three-dimensional electron density map of the molecule can be calculated. A detailed atomic model of this compound is then built into this map and refined. rcsb.orgmdpi.com

Table 3: Structural Determination Techniques for Defensins

TechniqueSample StateKey OutputResolution
NMR SpectroscopySolution3D structure in solution, dynamics informationN/A (provides a family of conformers) nih.gov
X-ray CrystallographyCrystalHigh-resolution 3D atomic modelTypically 1.4 - 2.5 Å for defensins rcsb.orgrcsb.org

Computational Biology and Bioinformatics in this compound Characterization

Computational biology and bioinformatics are indispensable tools throughout the study of this compound, from its initial discovery to the analysis of its structure and function. agrobiology.runih.gov

These approaches are crucial in the initial identification of this compound from raw transcriptomic data. asm.org Sequence alignment tools like BLAST are used to compare newly sequenced transcripts against vast databases of known protein and gene sequences, allowing for the identification of homology to the defensin family. modares.ac.ir Multiple sequence alignments of this compound with other known defensins can reveal conserved regions, including the characteristic cysteine scaffold, which are likely important for structure and function. agrobiology.ru Phylogenetic analysis can be used to understand the evolutionary relationships between this compound and defensins from other species. asm.orgui.ac.id

Furthermore, computational methods are used to predict the three-dimensional structure of this compound (homology modeling) if an experimental structure is not available. mdpi.com Molecular dynamics simulations can then be used to study the peptide's flexibility and its interactions with other molecules, such as microbial membranes, providing insights into its mechanism of action at an atomic level. acs.org These computational approaches can also help in identifying key residues responsible for its biological activity, guiding further experimental studies like site-directed mutagenesis. agrobiology.ru

In Vitro Cellular and Microbial Assays for Activity Profiling

To understand the biological function of this compound, a variety of in vitro assays are employed to profile its activity against microbial and eukaryotic cells. oup.complos.org

Microbial Assays are performed to determine the antimicrobial spectrum and potency of this compound. A common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. peerj.com This is often done using a broth microdilution or agar (B569324) dilution method. peerj.commdpi.com Radial diffusion assays, where the peptide diffuses into an agar gel seeded with bacteria, can also be used to assess antimicrobial activity by measuring the diameter of the zone of clearing around the peptide-containing well. plos.org These assays are typically performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govmdpi.com

Cellular Assays are used to assess the effects of this compound on eukaryotic cells, which is important for understanding its potential as a therapeutic agent. Cytotoxicity assays, such as the MTT assay, are used to measure the effect of the peptide on the viability of various cell lines, including normal and cancerous cells. oup.com Hemolysis assays are conducted to determine the peptide's ability to lyse red blood cells, which is a measure of its potential toxicity. mdpi.com Other specialized assays can investigate different biological activities. For example, chemotaxis assays can determine if this compound attracts immune cells, a property that some defensins possess. oup.complos.org Bacterial internalization assays using cell lines like Caco-2 can be used to see if the peptide can inhibit the invasion of host cells by pathogenic bacteria. frontiersin.org

Table 4: Representative In Vitro Activity Data for a Defensin Peptide

Assay TypeTarget Organism/CellResult (Example)Reference Method
MIC AssayStaphylococcus aureus1-20 µg/mLBroth microdilution mdpi.com
MIC AssayEscherichia coli1-20 µg/mLBroth microdilution mdpi.com
Hemolysis AssayHuman Red Blood Cells~10% hemolysis at 200 µg/mLSpectrophotometric measurement mdpi.com
Cytotoxicity AssayHuman T cellsNo cytotoxic effects at <1 µg/mlMTT Assay oup.com

Biotechnological Implications and Mechanistic Therapeutic Potential of Oh Defensin

Oh-defensin as a Template for Rational Design of Novel Antimicrobial Agents

The stable and unique structural topology of defensins makes them excellent templates for the rational design of new antimicrobial drugs. frontiersin.org Defensins typically feature a characteristic fold stabilized by multiple disulfide bonds, known as a cysteine-stabilized motif, which confers resistance to proteases, extreme pH, and high temperatures. nih.gov This inherent stability is a highly desirable trait for therapeutic agents.

This compound, as a member of this peptide family, provides a natural scaffold that can be studied and modified to create novel antimicrobial agents. nih.gov The process of rational design leverages the known structure-activity relationships of defensins to inform the creation of new molecules. frontiersin.org For instance, researchers have successfully designed artificial β-defensins based on a minimal template derived from analyzing dozens of natural sequences. portlandpress.com These synthetic molecules retain the core β-sheet structure and exhibit robust antimicrobial and chemotactic activities, demonstrating that the fundamental defensin (B1577277) framework can be used to build new compounds. portlandpress.com

The key advantages of using a defensin like this compound as a template include:

Proven Efficacy : The natural peptide already possesses the desired antimicrobial function.

Structural Stability : The disulfide-bridge-stabilized fold provides a robust starting point for engineering. frontiersin.orgnih.gov

Amenability to Engineering : Their structure is well-suited for modification, allowing for the enhancement of specific properties. frontiersin.org

By using this compound as a blueprint, scientists can design peptidomimetics or simplified analogs that capture the essential antimicrobial features while potentially having improved properties for therapeutic use. pnas.org

Engineering this compound Analogs for Enhanced Antimicrobial Efficacy and Specificity

Peptide engineering offers a powerful strategy to improve upon the natural properties of defensins. Based on studies of various defensins, several approaches could be applied to create this compound analogs with enhanced antimicrobial efficacy, greater specificity, and improved tolerance to physiological conditions like high salt concentrations.

One successful strategy is the creation of chimeric peptides . Researchers have combined domains from different human beta-defensins (hBDs) to generate novel molecules with superior characteristics. For example, a chimera of hBD-1 and hBD-3 resulted in analogs with increased potency and reduced sensitivity to high ionic strength. dovepress.com A chimera of hBD-3 and hBD-4 showed significantly improved antibacterial activity against a range of pathogens, including multidrug-resistant Acinetobacter baumannii, and better salt tolerance than its parent molecules. frontiersin.org

Another approach involves truncation and simplification . It has been found that specific regions of defensins are crucial for their activity. By identifying and combining these key domains, smaller, more synthetically accessible "mini-defensins" can be created. A cyclic 17-amino acid analog, which combined the hydrophobic domain of hBD1 and the charged C-terminal region of hBD3, was shown to recapitulate the antibacterial and antiviral properties of the full-length peptides in a much smaller molecule. dovepress.com

Amino acid substitution is also a widely used technique.

Charge and Hydrophobicity : Modifying the net charge and hydrophobicity can optimize the interaction with microbial membranes. Analogs of human neutrophil defensins with additional cationic residues at the N- and C-termini showed higher microbicidal potency. oup.com

D-Amino Acid Substitution : Replacing L-amino acids with their D-isomers can enhance stability against proteolytic degradation, a significant advantage for therapeutic peptides. rsc.orgresearchgate.net For example, an analog of American oyster defensin (AOD) made entirely of D-amino acids (D-A3) exhibited superior protease stability. rsc.orgnih.gov

Fatty Acylation : Attaching a fatty acid chain to a linear defensin analog can enhance its antimicrobial activity to levels comparable to the native, folded peptide, although it may alter the mechanism of action toward membrane permeabilization. nih.gov

The following table summarizes research findings from the engineering of various defensin analogs, illustrating the potential for enhancing their properties. These strategies could foreseeably be applied to this compound.

Parent Defensin Modification Strategy Engineered Analog Observed Enhancement Reference(s)
Human β-defensin-3 (hBD-3) & Human β-defensin-4 (hBD-4)Chimeric peptide designH4Improved antibacterial activity against multiple strains, including MDR A. baumannii, and high salt resistance. frontiersin.org
Human α-defensin 5 (HD5)Linearization and N-terminal fatty acylationFatty acid conjugated linear analogsAntimicrobial activity comparable to native HD5; mechanism shifted to inner membrane permeabilization. nih.gov
Human β-defensin 1 (hBD1) & Human β-defensin 3 (hBD3)Domain combination and cyclizationAMC (Antimicrobial Cyclic Peptide)A smaller (17-amino acid) peptide that retains the antibacterial and antiviral properties of the parent molecules. dovepress.com
Insect defensin (DLP4)Amino acid substitutionID13Increased antimicrobial activity and lower cytotoxicity compared to the original peptide. frontiersin.org
American Oyster Defensin (AOD)Arginine-rich analog designA3Potent antimicrobial activity against Gram-positive and Gram-negative bacteria, whereas the parent peptide had no activity. mdpi.com
American Oyster Defensin analog (A3)D-amino acid substitutionD-A3Superior stability against proteases while maintaining strong antibacterial activity. rsc.orgnih.gov

Mechanistic Strategies for Overcoming Antimicrobial Resistance Based on this compound Principles

The rise of multidrug-resistant (MDR) bacteria is a global health crisis, making the development of novel antibiotics imperative. rsc.orgnih.gov Defensins, including this compound, offer promising strategies to overcome resistance due to their unique mechanisms of action, which are fundamentally different from most conventional antibiotics. researchgate.net

The primary mechanism for many defensins is the physical disruption of microbial cell membranes. nih.govresearchgate.net This process is typically initiated by the electrostatic attraction between the positively charged defensin and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govoup.com Following this initial binding, the peptide inserts into the lipid bilayer, leading to one of several outcomes:

Pore Formation : The defensin molecules can aggregate to form pores or channels in the membrane, causing leakage of essential ions and metabolites and ultimately leading to cell death. nih.govacademie-sciences.fr

Carpet Model : The peptides can accumulate on the membrane surface like a carpet, disrupting the membrane structure without forming discrete pores. nih.gov

Because this mode of action is physical rather than enzymatic, it is difficult for bacteria to develop resistance through simple target-site mutations. researchgate.net

Furthermore, some defensins have intracellular targets, providing a multi-pronged attack. They can translocate across the bacterial membrane and interfere with critical cellular processes, such as the synthesis of DNA, RNA, and proteins, or inhibit cell wall synthesis by binding to precursors like Lipid II. nih.govnih.govpeerj.com A lead compound derived from human α-defensin 5 demonstrated a multiplex mechanism of action by targeting both membrane components and the intracellular 70S ribosome, proving effective against highly resistant bacteria. pnas.org

Strategies based on these principles include:

Developing membrane-permeabilizing agents that mimic the physical action of defensins, making them less susceptible to existing resistance mechanisms. asm.org

Designing multi-target antimicrobials that, like some defensins, can attack both the cell membrane and essential intracellular pathways, reducing the probability of resistance emerging. pnas.org

Creating peptide fragments that retain potent antimicrobial activity. Proteolytic digestion of human neutrophil peptide-4 (HNP-4) yielded an 11-amino-acid fragment that was highly effective against various MDR bacteria, showcasing a cost-effective strategy to generate powerful antimicrobials. frontiersin.org

Bio-Inspired Design Principles Derived from this compound's Mechanism of Action

Bio-inspired design, or biomimicry, uses principles from nature to develop innovative solutions to human challenges. learnbiomimicry.comfrontiersin.org The mechanism of action of defensins like this compound provides a rich set of design principles for the creation of novel antimicrobial materials and therapeutics. oup.comnih.gov

The core bio-inspired principles derived from defensins are:

Selective Electrostatic Targeting : The strong positive charge of defensins allows them to selectively target and bind to the negatively charged surfaces of microbial cells, while having less affinity for the generally neutral outer membranes of host cells. nih.govoup.com This principle can be used to design synthetic polymers or nanoparticles with cationic surfaces to achieve selective antimicrobial activity.

Amphiphilic Architecture : The spatial arrangement of charged (hydrophilic) and nonpolar (hydrophobic) residues is critical for defensin function. This amphiphilicity facilitates both the initial binding to the membrane surface and the subsequent insertion into the lipid core to disrupt its integrity. oup.com This principle has inspired the design of synthetic peptides and polymers that mimic this architecture to create potent, membrane-active agents.

Structurally Constrained Scaffolds : The cysteine-stabilized fold of defensins provides a rigid and stable structure that is crucial for their biological activity. frontiersin.orgnih.gov This concept of using a constrained scaffold can be applied to the design of cyclic peptides or other non-peptide molecules that are "locked" into a bioactive conformation, enhancing their stability and target affinity. dovepress.com

Self-Assembly and Aggregation : The ability of some defensins to self-assemble on or within a membrane to form functional pores is a key part of their mechanism. researchgate.net This principle has inspired the development of self-assembling peptides that form nanostructures, such as nanofibers, upon binding to bacterial targets, leading to enhanced antimicrobial effects. nih.gov

By abstracting these fundamental strategies from nature, it is possible to move beyond simply mimicking the exact defensin molecule and instead apply the underlying principles to engineer a new generation of antimicrobial agents and materials that are both effective and less prone to resistance. learnbiomimicry.com

Future Research Trajectories and Unresolved Questions in Oh Defensin Research

Comprehensive Elucidation of Molecular Interaction Networks and Cellular Targets

A fundamental challenge in understanding the full therapeutic potential of Oh-defensin is the detailed characterization of its molecular interactions. The primary mechanism of action for this compound is understood to be the disruption of microbial cell membranes. mdpi.comnih.govresearchgate.net This defensin-like peptide, composed of 52 amino acids with six cysteine residues forming a stable structure, exhibits broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.govsfasu.edu The initial interaction is likely electrostatic, followed by membrane permeabilization, a hallmark of many antimicrobial peptides (AMPs). mdpi.comnih.gov

However, the specific molecular targets on the surface of these microbes remain largely unknown. Future research must aim to identify the precise lipid or protein components of the microbial cell wall and membrane that this compound binds to. The structural basis for its target selectivity and the molecular architecture of the pores it forms are critical unresolved questions. While its hemolytic activity has been reported as low, a thorough investigation into its interactions with various mammalian cell types is necessary to build a complete interaction profile. nih.gov

Table 1: Known and Putative Molecular Interactions of this compound

Interacting EntityType of InteractionEvidence LevelResearch Focus
Gram-positive bacterial cell membranesBinding and disruptionExperimental (in vitro)Identification of specific binding sites (e.g., teichoic acids).
Gram-negative bacterial cell membranesBinding and disruptionExperimental (in vitro)Elucidation of interactions with lipopolysaccharide (LPS).
Fungal cell membranesBinding and disruptionExperimental (in vitro)Characterization of binding to specific fungal cell wall components.
Mammalian cell membranesLow hemolytic activityExperimental (in vitro)Comprehensive toxicological screening against various cell lines.

Discovery of Novel Biological Functions Beyond Antimicrobial Activity

The functional repertoire of defensins often extends beyond direct microbial killing. biorxiv.org Many defensins possess immunomodulatory capabilities, acting as signaling molecules that bridge the innate and adaptive immune systems. For this compound, such functions are yet to be discovered. A significant future research trajectory is to investigate whether this compound can modulate immune responses, for instance, by acting as a chemoattractant for immune cells, stimulating cytokine production, or neutralizing endotoxins like LPS. biorxiv.org The presence of this compound in spider venom also suggests a potential role in protecting the venom gland itself from microbial infection or in preventing the contamination of prey during external digestion. mdpi.commdpi.com These hypotheses warrant experimental validation.

Table 2: Potential Biological Functions of this compound for Future Investigation

Potential FunctionRationaleExperimental Approach
ImmunomodulationMany defensins have immunomodulatory roles. biorxiv.orgChemotaxis assays, cytokine profiling, LPS neutralization assays.
Anti-cancer activitySome AMPs from spider venom exhibit anti-tumoral properties. sfasu.eduIn vitro cytotoxicity assays against cancer cell lines.
Antiviral activityDefensins can be active against enveloped viruses.Viral infectivity and replication assays.
Venom gland protectionProtection of the spider's own tissues from microbial colonization. mdpi.commdpi.comLocalization studies within the venom gland, functional assays in the presence of venom components.

Integration of Multi-Omics Data for Systems-Level Understanding

The discovery and initial characterization of this compound were greatly facilitated by "omics" technologies. scielo.bracs.org Transcriptomic, proteomic, and genomic analyses of the Ornithoctonus hainana venom have been instrumental in identifying the vast array of peptide toxins, including this compound. acs.orgnih.gov These studies have provided the amino acid sequence and revealed the genetic basis for the diversity of venom components. acs.org

The next frontier is the integration of these multi-omics datasets to build a systems-level understanding of this compound. This involves not just cataloging the parts but understanding how they work together. For instance, integrating transcriptomic and proteomic data could reveal regulatory networks controlling this compound expression. Combining these with metabolomic data from target organisms could elucidate the metabolic pathways disrupted by this compound. Such an integrative approach is crucial for understanding the broader biological context of this compound's function and for identifying potential synergistic or antagonistic interactions with other venom components. mdpi.com

Development of Advanced Experimental and Computational Models for this compound Research

To date, the experimental investigation of this compound has been largely confined to in vitro assays for antimicrobial and hemolytic activity. nih.gov A critical next step is the development and use of more complex experimental models. This includes establishing animal models of bacterial and fungal infections to evaluate the in vivo efficacy and pharmacokinetics of this compound. Such models are essential for bridging the gap between promising in vitro results and potential clinical applications.

In parallel, the advancement of computational models will be invaluable. While basic bioinformatic tools have been used for sequence analysis and initial structure prediction, more sophisticated computational approaches are needed. sfasu.edu Molecular dynamics simulations, for example, can provide atomic-level insights into how this compound interacts with and penetrates different types of cell membranes. scielo.brnih.govmdpi.com These simulations can help to visualize the dynamics of pore formation and to understand the structure-function relationships that govern its activity and selectivity. nih.gov Such computational studies can guide the rational design of this compound analogs with enhanced potency and reduced toxicity.

Q & A

Basic: What experimental methodologies are recommended for isolating Oh-defensin from biological samples?

Answer:
Isolation of this compound requires a multi-step purification process. Begin with cell lysis using detergents or mechanical disruption, followed by ammonium sulfate precipitation to concentrate proteins. Subsequent steps involve affinity chromatography (e.g., immobilized metal affinity chromatography for histidine-tagged variants) or size-exclusion chromatography to separate this compound based on molecular weight . Validate purity via SDS-PAGE and mass spectrometry. For native samples, consider immunoaffinity chromatography using antibodies specific to this compound .

Basic: How can researchers structurally characterize this compound?

Answer:
Structural analysis employs techniques like nuclear magnetic resonance (NMR) for solution-state dynamics or X-ray crystallography for high-resolution 3D structures. For NMR, isotopically labeled (e.g., ¹⁵N/¹³C) this compound is required, while crystallography demands high-purity crystals. Circular dichroism (CD) spectroscopy can supplement these by analyzing secondary structure (e.g., β-sheet dominance in defensins) under varying pH conditions . Data interpretation should align with known defensin structural databases (e.g., PDB entries) .

Advanced: What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

Answer:
Contradictions often arise from variability in experimental conditions (e.g., bacterial strain selection, solvent composition). To address this:

  • Standardize assays using CLSI/MIC guidelines.
  • Replicate experiments across independent labs with shared protocols.
  • Conduct meta-analyses to identify confounding variables (e.g., ionic strength affecting peptide stability) .
  • Use isogenic bacterial mutants to isolate this compound’s mechanism from host factors .

Advanced: How to design a study comparing this compound’s activity with other defensins?

Answer:
Adopt a comparative framework:

Phylogenetic Analysis : Identify defensins with homologous sequences using tools like BLAST or Clustal Omega.

Functional Assays : Test minimum inhibitory concentrations (MICs) against a standardized panel of pathogens.

Structural Comparisons : Overlay 3D models to identify critical residues for activity.

Statistical Validation : Use ANOVA with post-hoc tests to quantify differences in potency or spectrum .

Methodological Focus: What controls are essential in gene expression studies of this compound?

Answer:

  • Technical Controls : Include housekeeping genes (e.g., GAPDH, β-actin) for qRT-PCR normalization.
  • Biological Controls : Use knockout cell lines or siRNA-mediated silencing to confirm this compound-specific effects.
  • Negative Controls : Mock-treated samples and no-template controls in amplification assays.
  • Data Normalization : Apply ΔΔCt method for fold-change calculations .

Advanced: How to investigate this compound’s interaction with microbial membranes?

Answer:
Use biophysical techniques:

  • Liposome Leakage Assays : Monitor dye release from synthetic membranes mimicking bacterial lipid composition.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers.
  • Electron Microscopy : Visualize membrane disruption at nanoscale resolution.
  • Molecular Dynamics Simulations : Model peptide-lipid interactions using software like GROMACS .

Basic: What in vitro and in vivo models are suitable for studying this compound’s immunomodulatory roles?

Answer:

  • In Vitro : Primary immune cells (e.g., macrophages) treated with this compound; measure cytokine secretion (ELISA) and signaling pathways (Western blot).
  • In Vivo : Murine infection models (e.g., Staphylococcus aureus sepsis) with this compound knockout or overexpression. Monitor survival rates and bacterial load .

Data Presentation: How to effectively present quantitative results on this compound in research papers?

Answer:

  • Tables : Summarize MIC values, structural parameters, or expression levels. Use descriptive headers (e.g., "this compound MICs Against ESKAPE Pathogens").
  • Figures : Dose-response curves, structural overlays, or heatmaps for comparative studies.
  • Supplementary Material : Include raw datasets, chromatograms, or extended methodology. Reference these in the main text .

Ethical Considerations: What protocols ensure ethical rigor in this compound research involving animal models?

Answer:

  • Obtain IACUC approval for animal studies.
  • Adhere to the 3Rs (Replacement, Reduction, Refinement).
  • Report sample sizes justified by power analyses to minimize unnecessary use.
  • Include humane endpoints in infection models .

Future Directions: What gaps exist in this compound research, and how can they be addressed?

Answer:

  • Gaps : Limited data on this compound’s role in mucosal immunity; unknown synergies with antibiotics.
  • Solutions :
    • Multi-omics approaches (transcriptomics/proteomics) to map interaction networks.
    • High-throughput screening for combinatorial therapies.
    • Longitudinal studies in clinical cohorts to correlate this compound levels with disease outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.